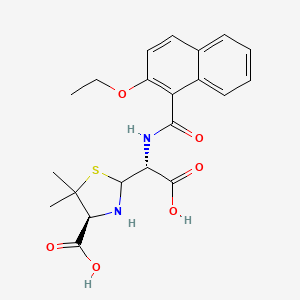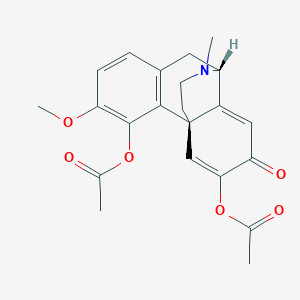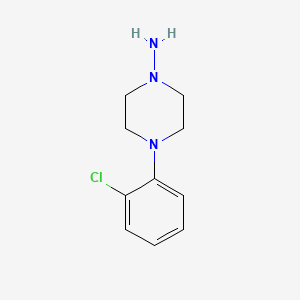
Nafcillin Penilloic Acid (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nafcillin Penilloic Acid (Mixture of Diastereomers) is a derivative of Sodium Nafcillin Monohydrate, which is commonly used as an antibiotic for treating gram-positive bacterial infections . This compound is characterized by its molecular formula C21H24N2O6S and a molecular weight of 432.49 . It is a white to off-white solid that is slightly soluble in DMSO and methanol .
Métodos De Preparación
Nafcillin Penilloic Acid (Mixture of Diastereomers) is synthesized from Sodium Nafcillin Monohydrate . The synthetic route involves the reaction of Sodium Nafcillin Monohydrate with specific reagents under controlled conditions to produce the desired diastereomers . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Nafcillin Penilloic Acid (Mixture of Diastereomers) undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Nafcillin Penilloic Acid (Mixture of Diastereomers) has several scientific research applications. It is used in the field of chemistry for studying reaction mechanisms and developing new synthetic methodologies . In biology and medicine, it is used to investigate the effects of antibiotics on bacterial cells and to develop new antibacterial agents . In the industry, it is used as a reference standard for quality control and analytical testing .
Mecanismo De Acción
The mechanism of action of Nafcillin Penilloic Acid (Mixture of Diastereomers) involves the inhibition of bacterial cell wall synthesis . It forms covalent bonds with penicillin-binding proteins, which are critical for the final transpeptidation process in bacterial cell wall synthesis . This leads to the disruption of cell wall integrity and ultimately results in bacterial cell death .
Comparación Con Compuestos Similares
Nafcillin Penilloic Acid (Mixture of Diastereomers) is unique compared to other similar compounds due to its specific molecular structure and diastereomeric composition . Similar compounds include other penicillin derivatives such as Oxacillin, Cloxacillin, and Dicloxacillin . These compounds share a similar mechanism of action but differ in their chemical structure and spectrum of activity .
Propiedades
Fórmula molecular |
C21H24N2O6S |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
(4S)-2-[(R)-carboxy-[(2-ethoxynaphthalene-1-carbonyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C21H24N2O6S/c1-4-29-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15(19(25)26)18-23-16(20(27)28)21(2,3)30-18/h5-10,15-16,18,23H,4H2,1-3H3,(H,22,24)(H,25,26)(H,27,28)/t15-,16-,18?/m0/s1 |
Clave InChI |
GKCFPTABPWLZQX-MZQXSQAVSA-N |
SMILES isomérico |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@@H](C3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 5-[4,8-bis[4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate](/img/structure/B13411071.png)






![(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B13411099.png)


![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)
![(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid](/img/structure/B13411129.png)
![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)

